17-beta-Hydroxy-4,5-secooestrane-3,5-dione
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Overview
Description
17-beta-Hydroxy-4,5-secooestrane-3,5-dione, also known as Formestane, is a synthetic steroidal compound that belongs to the class of aromatase inhibitors. It is used in scientific research to study the mechanism of action of aromatase inhibitors and their potential application in the treatment of breast cancer.
Mechanism Of Action
17-beta-Hydroxy-4,5-secooestrane-3,5-dione works by irreversibly binding to the active site of the aromatase enzyme, which is responsible for the conversion of androgens to estrogens. This binding prevents the enzyme from functioning, which leads to a decrease in the levels of estrogen in the body.
Biochemical And Physiological Effects
17-beta-Hydroxy-4,5-secooestrane-3,5-dione has been shown to have a number of biochemical and physiological effects, including a decrease in the levels of circulating estrogen, an increase in the levels of androgens, and a decrease in the levels of sex hormone-binding globulin (SHBG). These effects can have a number of potential benefits in the treatment of breast cancer.
Advantages And Limitations For Lab Experiments
The advantages of using 17-beta-Hydroxy-4,5-secooestrane-3,5-dione in lab experiments include its ability to irreversibly bind to the aromatase enzyme, which can help to prevent the growth of estrogen-dependent breast cancer cells. However, the limitations of using 17-beta-Hydroxy-4,5-secooestrane-3,5-dione in lab experiments include its potential toxicity and the need for careful handling and storage.
Future Directions
There are a number of potential future directions for research on 17-beta-Hydroxy-4,5-secooestrane-3,5-dione, including the development of new and more effective aromatase inhibitors, the identification of new targets for breast cancer therapy, and the investigation of the potential role of 17-beta-Hydroxy-4,5-secooestrane-3,5-dione in the treatment of other types of cancer. Additionally, further research is needed to better understand the biochemical and physiological effects of 17-beta-Hydroxy-4,5-secooestrane-3,5-dione and its potential long-term effects on human health.
Synthesis Methods
17-beta-Hydroxy-4,5-secooestrane-3,5-dione is synthesized by a multi-step process that involves the reaction of 4-hydroxyandrostenedione with 4-methoxybenzoyl chloride, followed by a reduction reaction using sodium borohydride. The resulting product is then acetylated and hydrolyzed to obtain 17-beta-Hydroxy-4,5-secooestrane-3,5-dione.
Scientific Research Applications
17-beta-Hydroxy-4,5-secooestrane-3,5-dione is used in scientific research to study the mechanism of action of aromatase inhibitors and their potential application in the treatment of breast cancer. Aromatase inhibitors work by blocking the conversion of androgens to estrogens, which can help to prevent the growth of estrogen-dependent breast cancer cells.
properties
CAS RN |
10582-48-6 |
---|---|
Product Name |
17-beta-Hydroxy-4,5-secooestrane-3,5-dione |
Molecular Formula |
C18H28O3 |
Molecular Weight |
292.4 g/mol |
IUPAC Name |
(3S,3aS,5aS,6R,9aR,9bS)-3-hydroxy-3a-methyl-6-(3-oxobutyl)-2,3,4,5,5a,6,8,9,9a,9b-decahydro-1H-cyclopenta[a]naphthalen-7-one |
InChI |
InChI=1S/C18H28O3/c1-11(19)3-4-14-12-9-10-18(2)15(6-8-17(18)21)13(12)5-7-16(14)20/h12-15,17,21H,3-10H2,1-2H3/t12-,13+,14+,15-,17-,18-/m0/s1 |
InChI Key |
IUVFRVBMKOCTCP-LYBAARLVSA-N |
Isomeric SMILES |
CC(=O)CC[C@@H]1[C@H]2CC[C@]3([C@H]([C@@H]2CCC1=O)CC[C@@H]3O)C |
SMILES |
CC(=O)CCC1C2CCC3(C(C2CCC1=O)CCC3O)C |
Canonical SMILES |
CC(=O)CCC1C2CCC3(C(C2CCC1=O)CCC3O)C |
Other CAS RN |
10582-48-6 |
Origin of Product |
United States |
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